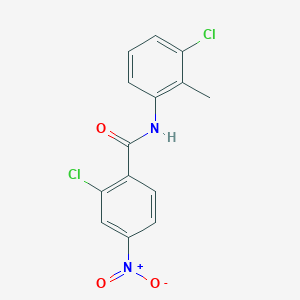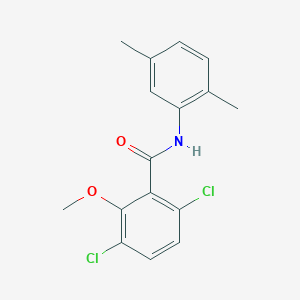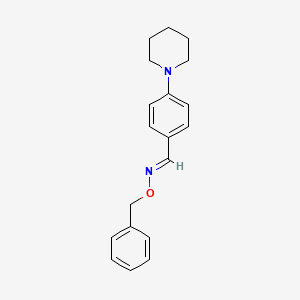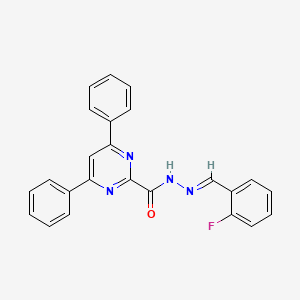![molecular formula C14H11IO2 B5598472 4-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5598472.png)
4-[(3-iodobenzyl)oxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives closely related to 4-[(3-iodobenzyl)oxy]benzaldehyde involves regioselective protection strategies and catalytic processes. Studies have highlighted the efficiency of various protecting groups in the synthesis of benzaldehyde derivatives, showcasing methodologies that yield these compounds with high selectivity and efficiency. For instance, the regioselective protection of hydroxyl groups in benzaldehydes has been demonstrated to be a critical step in the synthesis of complex organic molecules, with yields ranging between 67-75% using different protecting groups (Plourde & Spaetzel, 2002).
Molecular Structure Analysis
Structural analyses of benzaldehyde derivatives reveal intricate details about their molecular geometry, bonding, and potential for chemical reactivity. Crystallographic and spectroscopic studies provide insights into the arrangement of atoms and the presence of functional groups that are critical for the compound's chemical behavior. For example, spectroscopic studies and X-ray crystallography have been utilized to elucidate the structure of closely related benzaldehyde compounds, highlighting the importance of specific substituents and their positions on the benzene ring for the molecule's overall properties (Hayvalı et al., 2010).
Chemical Reactions and Properties
4-[(3-Iodobenzyl)oxy]benzaldehyde participates in various chemical reactions, demonstrating its versatility as a precursor for synthesizing heterocyclic compounds and for modifications leading to derivatives with significant biological activity. The compound's reactivity is influenced by the presence of the iodobenzyl and aldehyde functional groups, which can undergo nucleophilic attacks, oxidation, and other transformations. Research has shown that benzaldehyde derivatives can serve as precursors in the synthesis of heterocyclic systems, exhibiting a broad spectrum of biological activities (Sepay & Dey, 2014).
Propiedades
IUPAC Name |
4-[(3-iodophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRIQFRPYIFUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)COC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}ethanone](/img/structure/B5598397.png)
![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-3H-imidazo[4,5-b]pyridine](/img/structure/B5598406.png)

![2-(4-allyl-2-methoxyphenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5598416.png)
![N-(4-bromophenyl)-2-[(1-ethyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5598417.png)

![5-fluoro-2-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5598430.png)
![N,N-dimethyl-2-{2-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-imidazol-1-yl}ethanamine](/img/structure/B5598439.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5598478.png)
![2-{2-[2-(benzoylamino)-3-(2,5-dimethoxyphenyl)acryloyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5598482.png)
![6-[(3-phenoxybenzyl)thio]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one](/img/structure/B5598494.png)